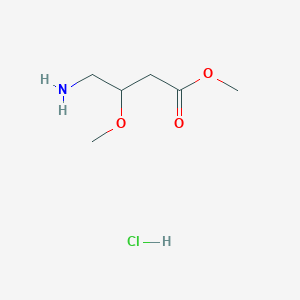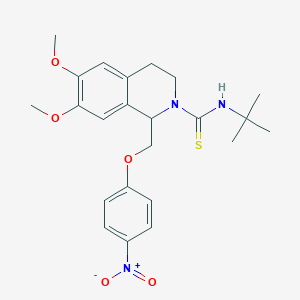
4-cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
Mecanismo De Acción
Target of Action
The compound contains a 1,2,4-triazole ring, which is a common motif in many pharmaceuticals and agrochemicals. This suggests that it might interact with a variety of biological targets. Without specific studies, it’s hard to identify the exact targets and their roles .
Mode of Action
The 1,2,4-triazole ring can act as a hydrogen bond acceptor and form coordination bonds with metal ions, which could be involved in its interaction with biological targets . The thiol group (-SH) is a strong nucleophile and can form covalent bonds with certain targets .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been involved in a variety of pathways, including signal transduction, enzyme inhibition, and ion channel modulation .
Pharmacokinetics
The presence of the lipophilic cyclopropyl and thiophene groups could potentially enhance membrane permeability and absorption .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the thiol group could be oxidized under certain conditions, potentially altering the compound’s activity .
Análisis Bioquímico
Biochemical Properties
4-Cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity and stability of the enzymes and proteins it binds to .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, apoptosis, and differentiation. Additionally, it can affect the expression of genes involved in stress responses and metabolic regulation, thereby impacting overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its interaction. For example, it may inhibit enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress within cells. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, which can affect its efficacy and potency. Studies have shown that its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of considering temporal dynamics in its application .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit beneficial effects, such as enhanced stress resistance and improved metabolic function. At higher doses, it can induce toxic effects, including oxidative damage and impaired cellular function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of key metabolites and alter the flow of metabolic intermediates through pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These interactions can have significant implications for cellular energy production and overall metabolic homeostasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclopropylamine with thienyl isothiocyanate, followed by cyclization with hydrazine hydrate . The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process .
Análisis De Reacciones Químicas
Types of Reactions
4-cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and disulfides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound has similar structural features but differs in its substituents, leading to different chemical properties and applications.
5-cyclopropyl-4H-1,2,4-triazole-3-thiol: This compound is structurally similar but lacks the thienyl group, which affects its reactivity and binding properties.
Uniqueness
4-cyclopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the cyclopropyl and thienyl groups, which confer specific chemical reactivity and binding characteristics. These features make it particularly useful in the study of enzyme inhibition and as a building block for the synthesis of more complex molecules .
Propiedades
IUPAC Name |
4-cyclopropyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S2/c13-9-11-10-8(7-2-1-5-14-7)12(9)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQIVODBVLOPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=S)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone](/img/structure/B2954742.png)
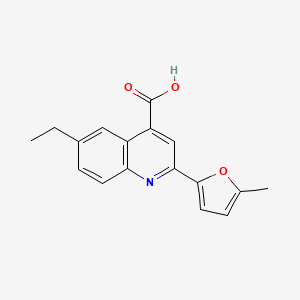
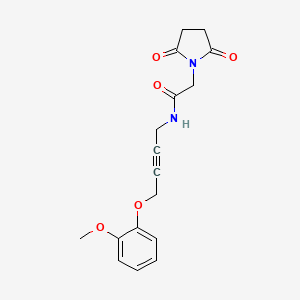

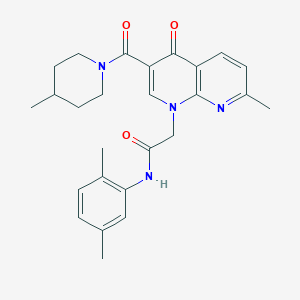
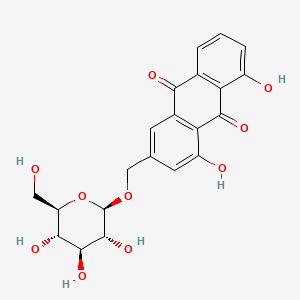
![(1H-benzo[d]imidazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2954751.png)
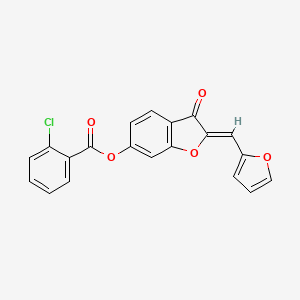
![3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid](/img/structure/B2954754.png)
![3-(3-fluorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2954755.png)
![ethyl 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2954757.png)
